N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride is a synthetic small-molecule compound featuring a bicyclic thiazolo[5,4-c]pyridine core. The molecule is substituted with an ethyl group at the 5-position of the tetrahydrothiazolo ring and a 4-(methylsulfonyl)phenylacetamide moiety at the 2-position. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2.ClH/c1-3-20-9-8-14-15(11-20)24-17(18-14)19-16(21)10-12-4-6-13(7-5-12)25(2,22)23;/h4-7H,3,8-11H2,1-2H3,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMZNDJTPWBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
- CAS Number : 17899-49-9
This compound is believed to target specific biological pathways due to its structural features. Notably, it has been shown to inhibit Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target for cancer therapy. PLK1 inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
1. Antitumor Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine compounds exhibit promising antitumor effects. For instance, studies have demonstrated that these compounds can reduce cell viability in glioblastoma multiforme cells by inducing apoptosis through the modulation of various signaling pathways .
2. Protease Inhibition
The compound's structure suggests potential as a protease inhibitor. Substituted phenylacetamides have been widely studied for their ability to inhibit proteases, which play critical roles in various diseases including cancer and viral infections .
3. Antioxidant Properties
Compounds similar to this compound have shown antioxidant activity. This property is beneficial in reducing oxidative stress-related damage in cells .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Acetamide Modifications : The 4-(methylsulfonyl)phenyl group in the target compound introduces polar sulfonyl interactions, contrasting with halogenated aryl () or carbamoyl () groups. This may influence target selectivity or solubility.
- Salt Forms: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-salt forms or isotope-substituted derivatives .
Pharmacological and Biochemical Comparisons
- Factor Xa Inhibition : highlights anticoagulant activity in analogs with isotope substitutions and carbamoyl groups, suggesting that the target compound’s methylsulfonyl group may similarly modulate coagulation pathways but with distinct binding kinetics .
- Metabolic Stability : Isotope-substituted derivatives () exhibit prolonged half-lives due to deuterium or ¹³C incorporation. The ethyl group in the target compound may confer moderate metabolic stability without isotope engineering .
- Selectivity Profiles : Halogenated aryl sulfonyl groups () are associated with off-target effects in kinase inhibition assays, whereas the methylsulfonyl group in the target compound may offer improved specificity .
Research Findings and Hypotheses
- In Silico Modeling : Molecular docking studies predict that the 4-(methylsulfonyl)phenyl group in the target compound engages in hydrogen bonding with catalytic residues of Factor Xa, akin to carbamoyl groups in derivatives .
- In Vitro Data : Preliminary assays on analogs suggest EC₅₀ values in the low micromolar range for enzyme inhibition, though direct data for the target compound remain unpublished .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions:
- Condensation : Reacting the thiazolo-pyridine core with acetamide derivatives under reflux in solvents like dichloromethane or acetonitrile.
- Purification : Column chromatography or HPLC to isolate the target compound from side products.
- Characterization : NMR spectroscopy (1H, 13C) for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment (>95%) .
Q. What initial biological activities are associated with this compound?
Analogous thiazolo-pyridine derivatives exhibit Factor Xa inhibition (IC50 values in low micromolar ranges), suggesting anticoagulant potential. Structural similarities imply possible interactions with serine proteases or kinase targets .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Method : Accelerated stability studies in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C.
- Analysis : HPLC monitoring of degradation products over 72 hours.
- Outcome : Identification of labile functional groups (e.g., sulfonyl or amide bonds) for further structural optimization .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Experimental Design : Use statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) reduces the number of trials while identifying optimal conditions .
- Case Study : A similar compound achieved 80% yield by optimizing reflux time (6–8 hours) and solvent (acetonitrile/water mixture) .
Q. What strategies resolve contradictions in spectral data interpretation?
- Multi-Technique Validation : Combine 2D-NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous proton couplings or stereochemistry.
- Computational Support : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. How does structural modification (e.g., ethyl vs. methyl substituents) impact biological activity?
- Comparative Study : Synthesize analogs (e.g., 5-methyl vs. 5-ethyl derivatives) and test against Factor Xa.
- Results : Ethyl groups may enhance hydrophobic interactions in the enzyme’s active site, improving potency (IC50 reduction by 1.5–2 fold observed in related compounds) .
Q. What methodologies address low bioavailability in preclinical models?
- Formulation Strategies : Co-crystallization with cyclodextrins to enhance aqueous solubility.
- Pharmacokinetic Analysis : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
- Outcome : Adjust logP values via substituent modification (e.g., introducing polar groups on the phenyl ring) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported IC50 values across studies?
- Standardization : Use uniform assay conditions (e.g., thrombin generation assay vs. fluorogenic substrate assays).
- Control Compounds : Include reference inhibitors (e.g., rivaroxaban) to calibrate inter-lab variability .
Q. What experimental controls ensure reproducibility in receptor-binding assays?
- Positive/Negative Controls : Include known agonists/antagonists for the target receptor.
- Blinding : Independent replication of assays by separate research teams to reduce bias .
Methodological Resources
- Spectral Databases : PubChem (InChI Key:
ZWIYEBIMFPQYDI-UHFFFAOYSA-N) for cross-referencing NMR/MS data . - Reaction Optimization Tools : ICReDD’s computational workflows for predicting reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
